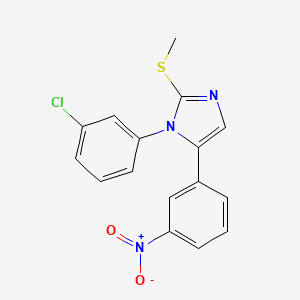

1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole is a complex organic compound characterized by the presence of chlorophenyl, methylsulfanyl, and nitrophenyl groups attached to an imidazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of an acid catalyst.

Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the imidazole ring.

Addition of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction using a methylthiol reagent.

Incorporation of the nitrophenyl group: This step typically involves a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

化学反应分析

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:

| Reaction | Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|---|

| Sulfoxide formation | H₂O₂ or mCPBA | Room temperature, 6–12 hrs | 1-(3-Chlorophenyl)-2-(methylsulfinyl)-5-(3-nitrophenyl)-1H-imidazole | |

| Sulfone formation | KMnO₄ or NaIO₄ | Acidic aqueous medium | 1-(3-Chlorophenyl)-2-(methylsulfonyl)-5-(3-nitrophenyl)-1H-imidazole |

Mechanism :

-

Sulfoxide formation proceeds via electrophilic attack of the oxidizing agent on the sulfur atom, generating a three-membered transition state.

-

Sulfone formation involves further oxidation of the sulfoxide intermediate under stronger conditions.

Reduction of the Nitro Group

The 3-nitrophenyl substituent is reduced to an amine (-NH₂) under catalytic hydrogenation or acidic Fe-mediated conditions:

Key Findings :

-

Catalytic hydrogenation preserves the imidazole ring integrity, while Fe/HCl may require pH adjustments to prevent ring decomposition .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings participate in regioselective EAS reactions, influenced by existing substituents:

Chlorophenyl Ring (3-chloro substituent):

-

Directing Effect : Chlorine is ortho/para-directing but deactivating.

-

Reactions :

-

Nitration : Forms 3-chloro-4-nitro derivatives (major) using HNO₃/H₂SO₄ at 0–5°C.

-

Halogenation : Bromination (Br₂/FeBr₃) yields 3-chloro-4-bromo analogs.

-

Nitrophenyl Ring (3-nitro substituent):

-

Directing Effect : Nitro is meta-directing and strongly deactivating.

-

Reactions :

-

Limited reactivity due to electron withdrawal; sulfonation requires oleum at elevated temperatures.

-

Nucleophilic Substitution at Sulfur

The methylsulfanyl group participates in nucleophilic displacement reactions:

| Reaction | Nucleophile | Conditions | Product | Source |

|---|---|---|---|---|

| SMe → SNu | Amines (e.g., NH₃) | DMF, K₂CO₃, 60°C, 12 hrs | 1-(3-Chlorophenyl)-2-(amino)-5-(3-nitrophenyl)-1H-imidazole | |

| SMe → SNu | Alkoxides (e.g., NaOMe) | Methanol, reflux, 6 hrs | 1-(3-Chlorophenyl)-2-(methoxy)-5-(3-nitrophenyl)-1H-imidazole |

Mechanistic Insight :

-

The reaction proceeds via a thiolate intermediate, where the nucleophile attacks the electrophilic sulfur atom, displacing the methyl group.

Imidazole Ring Reactivity

The core imidazole ring undergoes functionalization under specific conditions:

-

Protonation : The N-1 atom is protonated in acidic media (e.g., HCl), forming a water-soluble salt.

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic conditions yields N-alkylated derivatives.

Cyclization and Heterocycle Formation

Under dehydrating conditions, the compound participates in cycloaddition reactions:

科学研究应用

The imidazole ring is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound has been evaluated for its potential in these areas.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole exhibit potent antimicrobial effects. For instance, a study synthesized benzenesulfonamide-bearing functionalized imidazole derivatives, which showed strong activity against multidrug-resistant strains of Mycobacterium abscessus complex and M. tuberculosis . The presence of the methylsulfanyl and nitrophenyl groups in the structure enhances the compound's interaction with microbial targets.

Anti-inflammatory Properties

Imidazole derivatives have been explored for their anti-inflammatory effects. In a study focusing on novel imidazole analogues, compounds similar to 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole demonstrated significant analgesic and anti-inflammatory activities comparable to established drugs like diclofenac .

Material Science Applications

The compound's unique structural features also lend themselves to applications in material science, particularly in non-linear optics (NLO).

Non-linear Optical Properties

Research into related compounds has indicated that imidazole derivatives can exhibit substantial second harmonic generation (SHG) responses, making them suitable for NLO applications. The presence of specific substituents, such as methylsulfanyl groups, can significantly enhance these properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that incorporate various chemical reactions such as nucleophilic substitutions and cyclization reactions.

Synthetic Pathways

A common synthetic route includes the reaction of appropriate chlorinated phenyl compounds with methylsulfanyl and nitrophenyl precursors under controlled conditions to yield the desired imidazole derivative. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Several studies illustrate the application of this compound in practical scenarios:

作用机制

The mechanism of action of 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.

相似化合物的比较

Similar Compounds

- 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

- 1-(3-chlorophenyl)-3-(3-nitrophenyl)urea

- 1-(3-chlorophenyl)-4-((3-nitrophenyl)sulfonyl)piperazine

Uniqueness

1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical properties and reactivity compared to similar compounds

生物活性

1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, including anti-inflammatory, antimicrobial, and analgesic effects, supported by various studies and data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O2S, with a molecular weight of approximately 351.81 g/mol. The compound features a chlorophenyl group, a methylsulfanyl group, and a nitrophenyl group, contributing to its biological activities.

Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory properties of imidazole derivatives. In a comparative analysis, several tri-substituted imidazoles demonstrated significant inhibition of inflammation in vivo, with some compounds achieving up to 58% inhibition in tests against inflammatory models. For instance, compounds similar to our target compound showed minimal gastrointestinal irritation while providing effective anti-inflammatory responses .

| Compound | Inhibition (%) | GI Irritation Severity Index |

|---|---|---|

| Compound A | 49.58 | 0.17 |

| Compound B | 58.02 | 0.34 |

Antimicrobial Activity

The antimicrobial efficacy of imidazole derivatives has been extensively documented. In one study, various derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against fungal strains . The target compound's structural features likely enhance its interaction with microbial targets.

| Pathogen | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 12.5 | Norfloxacin |

| Escherichia coli | 25 | Ciprofloxacin |

Analgesic Activity

In analgesic assessments, imidazole derivatives have shown protective effects in pain models, with some compounds providing up to 49.60% protection in saline-induced writhing tests . This suggests that the target compound may also possess significant analgesic properties.

Synthesis and Evaluation

A study synthesized various imidazole derivatives, including our target compound, and evaluated their biological activities. The synthesis involved standard organic reactions under controlled conditions, yielding compounds with promising biological profiles .

Therapeutic Potential

Research has highlighted the therapeutic potential of imidazole derivatives in treating infections and inflammation. The structural diversity allows for modifications that can enhance efficacy and reduce side effects .

属性

IUPAC Name |

1-(3-chlorophenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c1-23-16-18-10-15(11-4-2-7-14(8-11)20(21)22)19(16)13-6-3-5-12(17)9-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSURERLKBXALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。